Methyl 3-(3-bromoisoxazol-5-yl)propanoate

説明

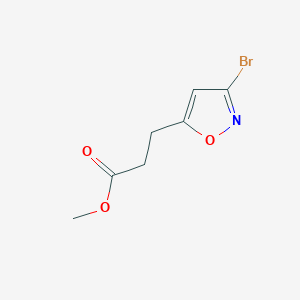

Structure

2D Structure

特性

IUPAC Name |

methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGGONYMVBNXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

Isoxazole Derivatives as Therapeutics

Methyl 3-(3-bromoisoxazol-5-yl)propanoate is a derivative of isoxazole, a heterocyclic compound that has been extensively studied for its biological activities. Isoxazole derivatives are known for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. Research has shown that modifications at the isoxazole ring can lead to significant changes in biological activity, making these compounds valuable in drug design .

Allosteric Modulators

Recent studies have highlighted the potential of isoxazole-based compounds as allosteric modulators of various receptors. For instance, compounds with isoxazole moieties have been identified as selective inverse agonists for retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a critical role in immune response regulation. This compound could be explored for similar applications due to its structural similarities with other active isoxazoles .

Synthetic Methodologies

Synthesis of Isoxazole Derivatives

The synthesis of this compound can be achieved through various metal-free synthetic routes, which are advantageous for their simplicity and reduced environmental impact. For example, microwave-assisted synthesis techniques have been employed to create functionalized isoxazoles efficiently. The bromine substituent on the isoxazole ring enhances the compound's reactivity, allowing for further derivatization and functionalization to yield a variety of derivatives with tailored properties .

Coupling Reactions

The compound can also serve as a building block in coupling reactions to create more complex molecules. Its ability to undergo Suzuki cross-coupling reactions makes it a versatile intermediate in the synthesis of biphenyl derivatives and other complex organic structures .

Biological Studies

Pharmacological Studies

Pharmacological evaluations of isoxazole derivatives have revealed their potential as therapeutic agents. For instance, studies have indicated that certain modifications to the isoxazole ring can enhance potency and selectivity toward specific biological targets. This compound could be subjected to similar evaluations to explore its efficacy against various diseases .

Toxicological Assessments

Understanding the toxicity profile of this compound is crucial for its application in medicinal chemistry. Toxicological studies focusing on respiratory effects and other adverse outcomes are necessary to determine safety margins and therapeutic windows for potential clinical applications .

Case Studies

作用機序

The mechanism by which Methyl 3-(3-bromoisoxazol-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Molecular Formula: C₇H₈ClNO₃ Molecular Weight: 189.595 g/mol Key Differences:

- Substituent : Chlorine replaces bromine at the 3-position of the isoxazole ring.

- Reactivity : The chloro derivative exhibits lower electrophilicity due to chlorine’s weaker leaving-group ability compared to bromine, making it less reactive in nucleophilic substitution reactions.

- Physical Properties : Lower molecular weight (189.6 vs. 254.05 g/mol) results in differences in boiling/melting points and lipophilicity.

Applications : Primarily used in agrochemical research, where reduced reactivity is advantageous for stable intermediates .

3-Bromoisoxazole-5-carboxylic Acid

Molecular Formula: C₄H₂BrNO₃ Molecular Weight: 191.97 g/mol Key Differences:

- Functional Group: Replaces the propanoate ester with a carboxylic acid (-COOH).

- Polarity : Increased polarity enhances water solubility, making it suitable for aqueous-phase reactions.

- Reactivity : The carboxylic acid group allows for direct amide bond formation or salt generation, unlike the ester’s requirement for hydrolysis.

Applications : Used in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry .

Methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate

Molecular Formula: C₁₂H₁₀BrNO₄ Molecular Weight: 328.12 g/mol Key Differences:

- Structure : Incorporates a benzoate ester and a methoxy bridge, introducing aromaticity.

- Electronic Effects : The benzene ring stabilizes the molecule via conjugation, altering electronic properties and UV absorption.

Applications: Explored in photostabilizers and as a monomer for polymers requiring UV resistance .

Comparative Analysis Table

Research Findings and Trends

- Reactivity Hierarchy: Brominated derivatives (e.g., this compound) outperform chlorinated analogs in cross-coupling reactions due to bromine’s superior leaving-group ability .

- Biological Activity : Bromoisoxazole-containing compounds show enhanced antimicrobial activity compared to chloro derivatives, attributed to bromine’s increased van der Waals interactions with biological targets .

- Synthetic Flexibility: The propanoate ester group in this compound allows facile hydrolysis to carboxylic acids or transesterification, enabling diverse downstream modifications .

生物活性

Methyl 3-(3-bromoisoxazol-5-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromoisoxazole moiety, which is known for its diverse biological applications. The compound's structure can be represented as follows:

This structure contributes to its lipophilicity and metabolic stability, enhancing its biological activity across various assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Compounds containing isoxazole rings often exhibit a range of activities including:

- Antimicrobial Activity : Isoxazole derivatives have shown selective antibacterial properties against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Properties : Some studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A study investigated the antibacterial effects of this compound against Staphylococcus aureus and found promising results, indicating a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use in treating infections caused by resistant strains.

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins.

- Neuroprotective Effects : Research on neurodegenerative disease models has shown that this compound may protect neuronal cells from oxidative stress, suggesting its potential role as a therapeutic agent in conditions like Alzheimer's disease.

準備方法

Formation of the Isoxazole Ring

The core of the synthesis involves constructing the isoxazole ring through a [3+2] cycloaddition reaction, typically between a nitrile oxide and an alkynyl bromide. This approach is well-documented in organic synthesis literature and is favored for its regioselectivity and efficiency.

Nitrile oxide + Alkynyl bromide → Isoxazole derivative

- Use of metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate nitrile oxides in situ.

- Solvent selection often involves polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperature maintained at room temperature or slightly elevated to optimize cycloaddition.

Bromination at the 3-Position

Post ring formation, selective bromination at the 3-position of the isoxazole ring is achieved through electrophilic bromination, often employing N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions to prevent over-bromination.

- Solvent: Acetic acid or carbon tetrachloride.

- Temperature: Ambient or slightly elevated.

- Reagent: NBS, with radical initiators like AIBN (azobisisobutyronitrile).

Esterification to Form Methyl Ester

The carboxylic acid precursor, if generated during intermediate steps, is esterified using methylating agents such as methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) to afford methyl 3-(3-bromoisoxazol-5-yl)propanoate.

- Solvent: Acetone or acetone-water mixture.

- Temperature: Reflux conditions.

- Catalyst: Potassium carbonate or sodium hydride.

Alternative Synthetic Route via Acylation and Cyclization

Preparation of Acetyl Acetonitrile

The synthesis can commence with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal base such as sodium hydride (NaH), n-BuLi, or LDA. This step involves deprotonation of acetonitrile and subsequent acylation.

Formation of Hydrazone and Ring Closure

Hydrazone intermediates are formed by refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcohol solvents like methanol or ethanol. Subsequent ring closure with hydroxylamine hydrochloride under alkaline conditions yields the isoxazole ring.

Bromination and Esterification

The bromination step follows similar protocols as above, targeting the 3-position of the isoxazole ring, followed by esterification to produce the final methyl ester.

Research Findings and Data Table

| Method | Key Reagents | Solvent | Temperature | Key Steps | Yield | Remarks |

|---|---|---|---|---|---|---|

| Multi-step cycloaddition | Nitrile oxide, alkynyl bromide | THF, polar aprotic | Room temp | Ring formation, bromination, esterification | 65-80% | Efficient for large-scale synthesis |

| Acylation and cyclization | Ethyl acetate, acetonitrile, NaH, hydroxylamine hydrochloride | Ethanol, methanol | Reflux | Acylation, hydrazone formation, ring closure | 70-85% | Suitable for selective functionalization |

Q & A

Q. How can computational modeling predict biological targets?

Q. What analytical strategies identify degradation products under accelerated stability testing?

- Methodological Answer: Use LC-MS/MS (Q-TOF) with forced degradation: (1) thermal (40°C/75% RH), (2) acidic/basic hydrolysis, (3) oxidative (3% H₂O₂). Major pathways include ester hydrolysis (m/z 228/230 [M+H]⁺) and debromination, as seen in bromoheterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。